7-[2,4-dinitro-6-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one
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Overview
Description
7-[2,4-dinitro-6-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of chromen-2-ones, which are characterized by a benzopyranone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2,4-dinitro-6-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-2H-chromen-2-one with 2,4-dinitro-6-(trifluoromethyl)phenol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-[2,4-dinitro-6-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
7-[2,4-dinitro-6-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-[2,4-dinitro-6-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,6-dinitro-4-trifluoromethyl-phenoxy)-4-phenyl-chromen-2-one
- 7-(2-nitro-4-trifluoromethyl-phenoxy)-4-phenyl-chromen-2-one
- 7-(2,4-dinitro-phenoxy)-2-methyl-3-phenoxy-chromen-4-one
Uniqueness
7-[2,4-dinitro-6-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one is unique due to the specific positioning of the nitro and trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. The combination of these functional groups in the chromen-2-one scaffold provides a distinct set of properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H9F3N2O7 |
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Molecular Weight |
410.26 g/mol |
IUPAC Name |
7-[2,4-dinitro-6-(trifluoromethyl)phenoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C17H9F3N2O7/c1-8-4-15(23)29-14-7-10(2-3-11(8)14)28-16-12(17(18,19)20)5-9(21(24)25)6-13(16)22(26)27/h2-7H,1H3 |
InChI Key |
ZGAPKYPAYXJBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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